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Compound of Interest

Compound Name: Flonoltinib maleate

Cat. No.: B13838645

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Flonoltinib
maleate, a novel dual inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine
kinase 3 (FLT3), in the context of clinical trials for myelofibrosis (MF).[1][2] The protocols
outlined below are synthesized from publicly available data from preclinical studies and clinical
trials.

Mechanism of Action

Flonoltinib maleate is an orally bioavailable small molecule that targets and inhibits the
activity of both JAK2 and FLT3.[1][3] This dual inhibition disrupts the activation of the JAK/STAT
signaling pathway, which is a critical mediator of cell proliferation and survival in
myeloproliferative neoplasms (MPNSs) like myelofibrosis.[1][4] Unlike other JAK2 inhibitors that
bind to the JAK2 JH1 domain, Flonoltinib exhibits high selectivity by simultaneously binding to
the pseudokinase domain (JH2) and the kinase domain (JH1) of JAK2.[4][5][6] This unique
binding mechanism may contribute to its high selectivity over other JAK family members.[4][5]
[6] Some evidence also suggests it may act as a triple-target inhibitor, also affecting CDK6.[7]
[8] The inhibition of these pathways leads to the induction of apoptosis and a reduction in the
proliferation of malignant cells.[1][3]
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Figure 1: Simplified signaling pathway of Flonoltinib maleate's inhibitory action.

Clinical Trial Protocols

The following protocols are based on the Phase I/lla (NCT05153343) and Phase Ilb clinical
trials of Flonoltinib maleate in patients with myelofibrosis.[5][7][8]

Patient Population

Inclusion Criteria:

Age =18 years.[5]

o Diagnosis of primary myelofibrosis (PMF), post-polycythemia vera MF (post-PV MF), or post-
essential thrombocythemia MF (post-ET MF).[5][7]

e Dynamic International Prognostic Scoring System (DIPSS) risk category of intermediate-1,
intermediate-2, or high-risk.[5][7]

o Palpable splenomegaly.[5]
 Platelet count of at least 50 x 10%/L.[7]

» Patients may or may not have had prior treatment with other JAK inhibitors.[5]
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Exclusion Criteria:
« Use of any therapeutic PV drugs within 2 weeks or 5 half-lives prior to trial administration.[9]

* Presence of other serious diseases that may affect patient safety or compliance.[9]

Study Design and Dosing Regimen

The clinical development of Flonoltinib maleate has progressed through dose-escalation and
expansion phases to determine the maximum tolerated dose (MTD) and recommended Phase
2 dose (RP2D).

Phase I/I1a: Dose Escalation & Expansion
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Figure 2: Workflow of the Flonoltinib maleate clinical trials for myelofibrosis.

Phase I/lla Dosing:

o Dose Escalation Phase: Patients received oral Flonoltinib maleate tablets at escalating
doses of 25 mg, 50 mg, 100 mg, 150 mg, 225 mg, and 325 mg.[5]

o Single administration stage (Day 1-4): Once daily.[5]
o Multiple administration stage (Day 5-21): Once daily for 14 days.[5]

o Extended dosing phase (starting Day 23): Once daily for a 14-day cycle on a continuous
fasting schedule.[5]

o Dose Expansion Phase: The optimal dose of 100 mg once daily was administered for a 14-
day cycle for a total of 12 cycles.[5][7] Treatment continued until disease progression or
unacceptable toxicity.[5][7]

Phase IIb Dosing:

» Patients were randomized to receive either Flonoltinib maleate (low or high dose) or
Ruxolitinib.[8]

Efficacy and Safety Data
Efficacy

The clinical activity of Flonoltinib maleate was assessed by spleen volume reduction and
improvement in disease-related symptoms.

Table 1: Efficacy of Flonoltinib Maleate in Phase I/lla Trial (NCT05153343)
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. . Overall Population Dose Escalation Dose Expansion

Efficacy Endpoint

(n=30) (n=15) (n=15)

77.3% (17122 72.7% (8/11 81.8% (9/11
SVR35 at Week 24

evaluable)[5][7] evaluable)[5][7] evaluable)[5][7]
Best SVR=>35% 83.3% (25/30)[5] 80.0%][7] 93.3%][7][8]
Best TSS50 80.0% (24/30)[5] 80.0%[7] 73.3%[7][8]

| Bone Marrow Fibrosis Improvement | 26.1%[7][10] | 16.7%[7] | 36.4%[7] |

SVR35: >35% reduction in spleen volume from baseline. TSS50: 250% reduction in total

symptom score.

Table 2: Comparative Efficacy at Week 12 in Phase IlIb Trial

Efficacy Endpoint Flonoltinib L Flonoltinib H Ruxolitinib

SVR35 80.0% (12/15)[8] 100% (18/18)[8] 50.0%([3]

| TSS50 | 66.7%[8] | 83.3%][8] | 61.1%]8] |

Table 3: Comparative Efficacy at Week 24 in Phase IIb Trial

Efficacy Endpoint Flonoltinib L Flonoltinib H Ruxolitinib

SVR35 90.0% (9/10)[8] 100% (11/11)[8] 54.5% (6/11)[8]

| TSS50 | 80.0%[8] | 100%(8] | 63.6%[8] |

Safety and Tolerability

Flonoltinib maleate has demonstrated a manageable safety profile in clinical trials.

Table 4: Common Grade >3 Treatment-Emergent Adverse Events (TEAES) in Phase I/lla Trial
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Adverse Event Frequency
Hematological

Anemia 48.4%|5]
Thrombocytopenia 29.0%[5]
Leukopenia 19.4%][5]
Decreased Lymphocyte Count 16.1%][5]
Neutropenia 16.1%][5]
Non-Hematological

Pneumonia 9.7%[5]
Abdominal Pain 3.2%[5]
Hypertension 3.2%[5]
Fibrinogen Decreased 3.2%[5]

| Abnormal Liver Function | 3.2%[5] |

No dose-limiting toxicities were observed during the first cycle of the Phase 1 portion of the

study, and the maximum tolerated dose was established at 225 mg/day.[5][6]

Experimental Protocols

Assessment of Spleen Volume

o Method: Spleen volume is typically assessed by magnetic resonance imaging (MRI) or

computed tomography (CT) scans at baseline and specified time points throughout the trial

(e.g., Week 12 and Week 24).[5]

e Procedure:

o Perform a baseline MRI or CT scan of the abdomen to determine the initial spleen volume.

o Repeat the imaging at designated follow-up visits.
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o Calculate the percentage change in spleen volume from baseline at each time point.

o A spleen volume reduction of 235% (SVR35) is a key secondary endpoint.[5]

Assessment of Myelofibrosis-Related Symptoms

¢ Method: Patient-reported outcomes are captured using the Myelofibrosis Symptom
Assessment Form (MFSAF) v4.0, which calculates a Total Symptom Score (TSS).

e Procedure:

[¢]

Administer the MFSAF questionnaire to patients at baseline and at regular intervals during
the study.

[¢]

Calculate the TSS at each assessment.

o

Determine the percentage change in TSS from baseline.

[e]

A 250% reduction in TSS (TSS50) is a key efficacy measure.[5]

Bone Marrow Fibrosis Assessment

» Method: Bone marrow biopsies are collected at baseline and at specified time points (e.g.,
Week 24).

e Procedure:
o Obtain a bone marrow biopsy sample.
o Process and stain the sample for histological evaluation.

o A pathologist grades the degree of reticulin fibrosis according to the European
Myelofibrosis Network (EUMNET) or other standardized criteria.

o Compare the fibrosis grade at follow-up to the baseline assessment to determine
improvement.

Conclusion
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Flonoltinib maleate has demonstrated significant clinical benefits in patients with
myelofibrosis, showing promising efficacy in spleen volume reduction and symptom
improvement with a manageable safety profile.[5][7] Ongoing and future clinical trials will
further delineate its role in the treatment landscape for myelofibrosis.[5][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Facebook [cancer.gov]
e 2. ClinicalTrials.gov [clinicaltrials.gov]
o 3. medchemexpress.com [medchemexpress.com]

e 4. Preclinical studies of Flonoltinib Maleate, a novel JAK2/FLT3 inhibitor, in treatment of
JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nim.nih.gov]

. ashpublications.org [ashpublications.org]
. researchgate.net [researchgate.net]
. onclive.com [onclive.com]

. ashpublications.org [ashpublications.org]

°
© 0] ~ » &)

. ClinicalTrials.gov [clinicaltrials.gov]

» 10. Safety of Flonoltinib Maleate Tablets for the Treatment of Patients With Myeloproliferative
[clin.larvol.com]

 To cite this document: BenchChem. [Application Notes and Protocols for Flonoltinib Maleate
in Myelofibrosis Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13838645#administering-flonoltinib-maleate-in-
myelofibrosis-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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